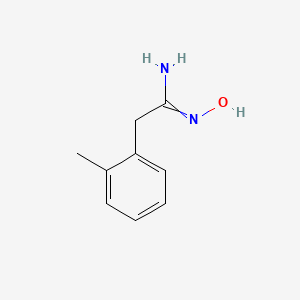

N-Hydroxy-2-(o-tolyl)acetimidamide

Description

N-Hydroxy-2-(o-tolyl)acetimidamide is an acetimidamide derivative featuring an o-tolyl (2-methylphenyl) substituent. Acetimidamides are characterized by the presence of a hydroxyimino group (N–OH) attached to an acetamide backbone. For instance, 2-(o-tolyl)acetic acid is a common precursor in synthesizing β-methoxyacrylate derivatives with fungicidal activity , and o-tolyl-containing compounds often exhibit unique conformational properties due to steric effects .

Properties

IUPAC Name |

N'-hydroxy-2-(2-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIXBAUXYDAIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N-Hydroxy-2-(o-tolyl)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-2-(o-tolyl)acetimidamide has emerged as a promising precursor for synthesizing biologically active compounds. Its structural features facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This interaction may lead to therapeutic applications in treating diseases such as cancer and inflammation.

Therapeutic Potential

Research indicates that compounds structurally similar to this compound can act as antagonists for specific receptors, such as the human adenosine A3 receptor (hA3R). These antagonists have shown efficacy in diverse pathologies, including non-small cell lung carcinoma and eye diseases . The ability of this compound to modulate receptor activity suggests it may serve as a lead compound for developing new therapeutic agents.

Organic Synthesis

The compound's unique reactivity makes it a valuable building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced biological activity or novel properties.

Synthesis of Amidoximes

A significant application of this compound lies in the synthesis of N-substituted amidoximes. These compounds are crucial intermediates in the preparation of heterocycles and have been linked to improved pharmacokinetic profiles for drug candidates . The one-pot synthesis methods developed for amidoximes allow for efficient production under mild conditions, further highlighting the utility of this compound in synthetic chemistry.

Antagonistic Activity Against hA3R

In recent studies, analogs of this compound were synthesized and evaluated for their binding affinity to hA3R. These studies demonstrated that modifications to the compound's structure could significantly enhance its potency and selectivity .

| Compound | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Compound 39 | 10 nM | High |

| Compound 37 | 20 nM | Moderate |

| Compound K18 | 100 nM | Low |

This table illustrates how structural variations impact the pharmacological profile of related compounds.

Synthesis and Applications of Amidoximes

The development of efficient synthetic routes for amidoximes from this compound has been a focus of research due to their applications in drug development. Amidoximes derived from this compound have been shown to possess favorable pharmacokinetics and bioavailability, making them suitable candidates for further investigation in clinical settings .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(o-tolyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The o-tolyl group introduces steric hindrance that influences molecular conformation. In boron-containing compounds, the o-tolyl substituent results in a torsion angle of 41.988° between the aryl group and the BC₃ plane, smaller than phenyl (16.18°) but larger than m-xylyl (50.0–54.98°). This conformational distortion may enhance reactivity or alter binding interactions in biological systems .

Key Analogs :

N’-Hydroxy-2-(5-nitro-2H-tetrazol-2-yl)acetimidamide (NTAA) : Features a nitro-tetrazole group instead of o-tolyl. Synthesized with 96% yield, indicating high efficiency in nitrotetrazole-based reactions .

N-Hydroxy-2-(naphthalen-2-yl)acetimidamide : Bulkier naphthyl substituent likely reduces solubility compared to o-tolyl .

Physical and Chemical Properties

Substituents critically influence properties such as logP (lipophilicity) and pKa:

| Compound | logP | pKa | Molecular Weight | Key Feature |

|---|---|---|---|---|

| N-Hydroxy-2-(o-tolyl)acetimidamide | ~0.87* | ~8.9* | 174.20† | Steric hindrance from o-tolyl |

| N-Hydroxy-2-(3-oxo-benzothiazin-2-yl)acetamide | 1.407‡ | 8.92‡ | 238.26 | Heterocyclic ring system |

| N-Hydroxy-2-(naphthalen-2-yl)acetimidamide | N/A | N/A | 200.24 | High molecular bulk |

*Predicted based on analogs ; †Calculated from molecular formula; ‡Experimental data .

The o-tolyl group likely increases lipophilicity compared to phenyl but less than naphthyl.

Biological Activity

N-Hydroxy-2-(o-tolyl)acetimidamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO, with a molecular weight of approximately 180.22 g/mol. Its structure features an acetimidamide group where the nitrogen is hydroxylated, and it includes an o-tolyl (ortho-methylphenyl) substituent. This configuration is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The compound may exert its effects by:

- Binding to Enzymes : It can inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling processes.

These interactions can lead to diverse biological effects, including antifungal properties, as suggested by research on similar compounds.

Antifungal Properties

This compound has been investigated for its antifungal activity. Research indicates that compounds with similar structural features exhibit significant inhibitory effects against pathogenic fungi such as Aspergillus species. The potential for this compound in combination therapies for fungal infections has been noted, particularly in immunocompromised patients .

Cytotoxicity and Antiproliferative Effects

Studies have shown that this compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives of related compounds have demonstrated antiproliferative effects on human lung cancer cells (A-549), suggesting that this compound could be explored further for anticancer applications .

Research Findings and Case Studies

Preparation Methods

Nitrile Hydroxylation Reaction

The most widely reported method for synthesizing N-Hydroxy-2-(o-tolyl)acetimidamide involves the hydroxylation of 2-(o-tolyl)acetonitrile using hydroxylamine hydrochloride. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime structure.

Typical Procedure :

-

Reagents : 2-(o-tolyl)acetonitrile (1.0 equiv), hydroxylamine hydrochloride (1.2–1.5 equiv), ethanol/water (3:1 v/v).

-

Conditions : Reflux at 78°C for 6–12 hours under inert atmosphere.

-

Workup : Cooling to room temperature, filtration, and recrystallization from ethanol/water mixtures.

The reaction yield (70–85%) depends on the purity of the nitrile precursor and the stoichiometric ratio of hydroxylamine. Excess hydroxylamine minimizes side reactions, such as nitrile hydrolysis to carboxylic acids.

Table 1: Optimization of Conventional Synthesis Conditions

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent System | Ethanol, MeOH/H2O | Ethanol/H2O (3:1) | Maximizes solubility of intermediates |

| Temperature (°C) | 60–90 | 78 (reflux) | Balances reaction rate and decomposition |

| Reaction Time (h) | 4–24 | 8 | Completes conversion without byproducts |

| Molar Ratio (NH2OH) | 1.0–2.0 | 1.2 | Minimizes residual nitrile |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance efficiency. In this system, 2-(o-tolyl)acetonitrile and hydroxylamine hydrochloride are pumped through a heated reactor tube (residence time: 20–30 minutes) at 100–120°C under pressure. This method reduces reaction time from hours to minutes and improves yield (90–95%) by minimizing thermal degradation.

Advantages :

-

Scalability : Suitable for multi-kilogram production.

-

Safety : Reduced handling of hydroxylamine, a potential explosive.

Catalytic Enhancements

The addition of catalytic bases (e.g., NaOH, K2CO3) accelerates the reaction by deprotonating hydroxylamine, increasing its nucleophilicity. For example, 5 mol% NaOH boosts reaction rates by 40% while maintaining selectivity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 100°C) reduces reaction time to 1–2 hours with comparable yields (80–88%). This method is advantageous for high-throughput screening but requires specialized equipment.

Reaction Mechanism and Kinetic Analysis

Mechanistic Pathway

The synthesis proceeds through a two-step mechanism:

Kinetic Studies

Pseudo-first-order kinetics are observed, with rate constants (k) ranging from 0.15–0.25 h⁻¹ at 78°C. The activation energy (Ea) is approximately 65 kJ/mol, indicating a moderately temperature-sensitive process.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

IR (KBr) :

-

3320 cm⁻¹ (N–O stretch),

-

1640 cm⁻¹ (C=N stretch).

Challenges and Optimization Strategies

Common Pitfalls

-

Byproduct Formation : Overheating leads to hydrolysis of the nitrile to 2-(o-tolyl)acetic acid.

-

Moisture Sensitivity : Hydroxylamine hydrochloride must be stored anhydrously to prevent decomposition.

Yield Improvement Tactics

-

Solvent Drying : Use of molecular sieves in ethanol reduces side reactions.

-

Stepwise Addition : Gradual introduction of hydroxylamine prevents exothermic runaway.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Q & A

Q. What are the recommended safety protocols for handling N-Hydroxy-2-(o-tolyl)acetimidamide in laboratory settings?

this compound poses hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Key safety measures include:

- Personal Protective Equipment (PPE):

- Gloves (tested to OSHA/EN standards) and chemical-resistant clothing.

- Face shields and safety goggles to prevent eye exposure.

- Respiratory protection (e.g., P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) .

- Ventilation: Use fume hoods to minimize aerosol/dust formation.

- Storage: Keep at 2–8°C in a dry, ventilated area, away from incompatible substances .

Q. What synthetic routes are commonly employed for acetimidamide derivatives like this compound?

A two-step continuous-flow synthesis is widely used:

Acetimidamide Formation: Optimized at 120°C, 1 bar pressure, and 13.3 min residence time in DMSO (due to easier aqueous-phase removal vs. DMF) .

Condensation Step: Yields up to 92.3% purity under ambient pressure, with temperature and residence time critical for product quality (Table 1) .

| Condition Set | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 85.4 | 91 |

| 5 | 92.3 | 93 |

Advanced Research Questions

Q. How do solvent choice and reaction parameters influence the yield and purity of this compound?

- Solvent Effects: DMSO outperforms DMF in acetimidamide synthesis due to its miscibility with water, simplifying post-reaction purification .

- Temperature/Residence Time: Higher temperatures (120°C) and precise residence times (13.3 min) maximize conversion rates while minimizing byproducts . Deviations reduce yield by 5–10% due to incomplete formamide conversion .

Q. What analytical methods are recommended for characterizing this compound and resolving structural ambiguities?

- NMR Spectroscopy:

- 1H NMR: Key signals include δ 7.28 (m, aromatic H) and δ 4.39 (d, J = 5.2 Hz, CH2) .

- 13C NMR: Peaks at δ 165.3 (C=O) and δ 154.2 (aromatic C) confirm the imidamide backbone .

- HRMS: Use ESI-TOF for precise mass validation (e.g., observed m/z 489.1147 vs. calculated 489.1165 for C25H26Cl2N2O2S) .

Q. How do substituents on the o-tolyl group affect the biological activity of this compound derivatives?

- Pharmacological Activity: Pyridinyl-imidamide derivatives exhibit selective inhibition of inducible nitric oxide synthase (iNOS), with IC50 values as low as 4.6 µM .

- Structural Insights: Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to iNOS’s active site, while bulky substituents (e.g., tert-butyl) reduce solubility and bioavailability .

Q. What strategies address contradictions in reported yield data for acetimidamide synthesis?

- Reproducibility Checks: Validate reactor setup (e.g., coil volume, pump calibration in continuous-flow systems) .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted formamide or hydrolysis byproducts) that may skew yield calculations .

Q. How can researchers optimize environmental safety when scaling up this compound production?

- Waste Management: Avoid drainage disposal; use closed-loop systems to recover solvents like DMSO .

- Emission Controls: Employ scrubbers for volatile organic compounds (VOCs) and particulate filters to capture airborne dust .

Methodological Considerations

Q. What techniques are suitable for monitoring reaction progress in real time?

- In-line Spectroscopy: FTIR or Raman probes track formamide conversion and intermediate formation during continuous-flow synthesis .

- HPLC Sampling: Periodic analysis at 5–10 min intervals ensures reaction consistency .

Q. How should researchers handle discrepancies in NMR data across studies?

Q. What computational tools support the design of novel this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.